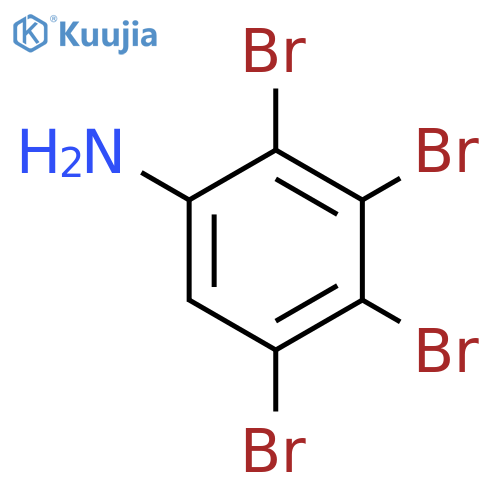Cas no 24339-58-0 (2,3,4,5-Tetrabromoaniline)

2,3,4,5-Tetrabromoaniline structure
商品名:2,3,4,5-Tetrabromoaniline
2,3,4,5-Tetrabromoaniline 化学的及び物理的性質
名前と識別子
-
- Benzenamine,2,3,4,5-tetrabromo-
- 2,3,4,5-tetrabromoaniline
- DTXSID70179075
- SCHEMBL6675090
- 24339-58-0
- Benzenamine, 2,3,4,5-tetrabromo-
- A819343
- 2,3,4,5-Tetrabromoaniline
-
- インチ: InChI=1S/C6H3Br4N/c7-2-1-3(11)5(9)6(10)4(2)8/h1H,11H2
- InChIKey: ZRLODVWGYJSMCP-UHFFFAOYSA-N
- ほほえんだ: NC1=CC(Br)=C(Br)C(Br)=C1Br
計算された属性
- せいみつぶんしりょう: 404.69979
- どういたいしつりょう: 404.7
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 11
- 回転可能化学結合数: 0
- 複雑さ: 143
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4
- トポロジー分子極性表面積: 26Ų
じっけんとくせい
- 密度みつど: 2.612
- ふってん: 369.3°C at 760 mmHg
- フラッシュポイント: 177.1°C
- 屈折率: 1.711
- PSA: 26.02
2,3,4,5-Tetrabromoaniline 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | T291030-10mg |
2,3,4,5-Tetrabromoaniline |
24339-58-0 | 10mg |
$1022.00 | 2023-05-17 | ||
| TRC | T291030-25mg |
2,3,4,5-Tetrabromoaniline |
24339-58-0 | 25mg |
$ 3000.00 | 2023-09-06 | ||
| abcr | AB604400-250mg |
2,3,4,5-Tetrabromoaniline; . |
24339-58-0 | 250mg |
€452.10 | 2024-07-19 | ||
| abcr | AB604400-1g |
2,3,4,5-Tetrabromoaniline; . |
24339-58-0 | 1g |
€852.00 | 2024-07-19 | ||
| TRC | T291030-2.5mg |
2,3,4,5-Tetrabromoaniline |
24339-58-0 | 2.5mg |
$282.00 | 2023-05-17 | ||
| TRC | T291030-5mg |
2,3,4,5-Tetrabromoaniline |
24339-58-0 | 5mg |
$529.00 | 2023-05-17 | ||
| abcr | AB604400-500mg |
2,3,4,5-Tetrabromoaniline; . |
24339-58-0 | 500mg |
€623.50 | 2024-07-19 |
24339-58-0 (2,3,4,5-Tetrabromoaniline) 関連製品
- 29213-03-4(2,6-Dibromobenzene-1,4-diamine)
- 2229208-36-8(tert-butyl N-2-(4-cyanophenyl)-1-oxopropan-2-yl-N-methylcarbamate)
- 1038280-79-3(1-(2-bromophenyl)ethyl(3-methoxypropyl)amine)
- 21312-29-8(3-Iodo-4-methyl-5-nitro-benzoic acid)
- 1016818-09-9(7'-Chloro-3',4'-dihydro-1'H-spiropiperidine-4,2'-quinazoline-4'-one)
- 1892907-55-9(5-amino-1-cyclobutyl-1H-pyrazole-4-carboxylic acid)
- 896300-17-7(8-(3-chloro-4-methoxyphenyl)-3-ethyl-1-methyl-7-phenyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)
- 73024-80-3(5-(Hexadecanoylamino)fluorescein)
- 57266-87-2(Silane, [(1E)-1-butyl-1-hexen-1-yl]trimethyl-)
- 205927-64-6(3-(Dimethylamino)benzohydrazide)
推奨される供給者
Amadis Chemical Company Limited
(CAS:24339-58-0)2,3,4,5-Tetrabromoaniline

清らかである:99%/99%/99%
はかる:250mg/500mg/1g
価格 ($):268/369/505